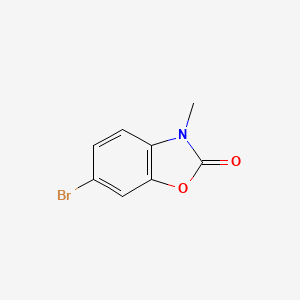
6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (BMB) is a heterocyclic compound belonging to the class of oxazolidinones, and is a structural analog of the well-known drug, rifampicin. BMB is a promising compound for many scientific research applications due to its various properties such as antibacterial and antitumor activities. Its low toxicity and high solubility in water make it an attractive molecule for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis : 6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is involved in the synthesis of various chemical compounds. For instance, Deorazio et al. (2011) described its double metallation with methyl magnesium bromide and alkyllithium bases, leading to the alkylation at the 6-position of heterocycles (Deorazio, Maeng, Manning, Sherer, Scott, & Nikam, 2011).
- Synthesis of Quinazolinones : Patel et al. (2006) synthesized 2-alkyl-6-bromo-3,1-benzoxazine-4-one, which was used to create derivatives with potential antimicrobial activity (Patel, Mistry, & Desai, 2006).
Biological Research and Applications
- Antimicrobial Activity : A study by Krawiecka et al. (2013) involved the preparation of derivatives of 6-bromo-1,3-benzoxazol-2(3H)-one and tested them for antimicrobial activity against bacteria and yeasts (Krawiecka, Kuran, Kossakowski, Kierzkowska, Młynarczyk, Cieślak, Kaźmierczak-Barańska, Królewska, & Dobrowolski, 2013).
- Bio-Imaging Applications : Liu et al. (2017) researched benzoxazole-based compounds, including derivatives of 6-bromo-1,3-benzoxazol-2(3H)-one, for their application in bio-imaging. These compounds were effective in cell imaging due to their two-photon absorption properties (Liu, Wang, Li, Zhang, Liu, Wang, Gan, Wu, Tian, & Zhou, 2017).
Antioxidant and Pharmacological Potential
- Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effects of 2-methyl-1,3-benzoxazol-6-ol, a compound related to 6-bromo-1,3-benzoxazol-2(3H)-one, in radical chain oxidation of organic compounds. They found a correlation between antioxidant activity and electronic structure (Khizhan, Khizhan, Nikolaevskii, Kniga, Ivleva, & Tikhonova, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASANCDKMGODJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327532 |
Source


|
| Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67927-44-0 |
Source


|
| Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)


![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)



